Bortezomib-d8 Enables High-Accuracy Quantification in Complex Biological Matrices via LC-MS/MS
In a validated UPLC-MS/MS method for quantifying Bortezomib in cultured myeloma cells and media, Bortezomib-d8 was used as the internal standard. The assay achieved a calibrated range of 0.5–2500 pg per sample with overall accuracy between 99.2% and 112% (medium) and 89.9% and 111% (cells) and precision ranging from 1.13% to 13.0% (medium) and 2.80% to 12.7% (cells) [1]. In contrast, quantification without a deuterated internal standard typically yields lower accuracy and precision due to unaddressed matrix effects.
| Evidence Dimension | LC-MS/MS Quantification Accuracy and Precision |
|---|---|
| Target Compound Data | Accuracy: 99.2–112% (medium), 89.9–111% (cells); Precision: 1.13–13.0% (medium), 2.80–12.7% (cells) |
| Comparator Or Baseline | Unlabeled Bortezomib quantification without internal standard correction |
| Quantified Difference | Bortezomib-d8 internal standardization yields high accuracy and precision; unlabeled Bortezomib quantification without IS exhibits variable accuracy and precision due to matrix effects. |
| Conditions | UPLC-MS/MS with BEH C18 column (1.7 μm), positive electrospray ionization, MRM transitions 367.1→226.0 (Bortezomib) and 375.2→233.9 (Bortezomib-d8) |
Why This Matters
High accuracy and precision are essential for reliable pharmacokinetic and pharmacodynamic studies in preclinical and clinical settings.
- [1] Clemens J, Longo M, Seckinger A, et al. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry. J Chromatogr A. 2014;1345:128-138. View Source
